10-Deacetyl-7-methyl Baccatin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

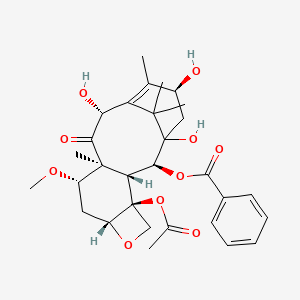

10-Deacetyl-7-methyl Baccatin III (CAS No. 1444818-14-7) is a semisynthetic derivative of 10-deacetylbaccatin III (10-DAB), a key intermediate in the biosynthesis of paclitaxel (Taxol), a potent anticancer drug. Structurally, it features a methyl group at the C-7 position of the 10-DAB core (C₃₀H₃₈O₁₀, molecular weight 558.62) . This modification distinguishes it from naturally occurring taxanes and enhances its utility in synthetic chemistry for drug development.

This compound is classified as a high-purity biochemical (>95%) and is commercially available in quantities up to 500 mg . Its derivatives, such as deuterated analogs (e.g., this compound-D₃), are used in isotopic labeling studies to track metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to determine the effects of temperature, extraction time, and particle size . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a substrate . This process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the final product .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable Taxus needles and in situ whole-cell catalysis . This method integrates the extraction of 10-DAB from Taxus needles and whole-cell biotransformation to produce baccatin III . The process is optimized to achieve high yields and efficient production .

Chemical Reactions Analysis

10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and hydrazine hydrate . One significant reaction is the conversion of 10-Deacetylbaccatin III to baccatin III using 10-deacetylbaccatin III 10-O-acetyltransferase . The major products formed from these reactions include baccatin III and other derivatives used in the synthesis of anti-cancer drugs .

Scientific Research Applications

Scientific Research Applications

10-Deacetyl-7-methyl Baccatin III has applications in chemistry, biology, medicine, and industry.

- Chemistry It is a chemical intermediate in the synthesis of taxanes like paclitaxel and docetaxel.

- Biology It is studied for its role in the biosynthesis pathway of taxanes and its interaction with enzymes and proteins.

- Medicine: It is a precursor to anti-cancer drugs, making it a valuable compound in cancer research and treatment.

- Industry: It is used in the production of semi-synthetic derivatives of taxanes for pharmaceutical applications.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Involves adding oxygen or removing hydrogen, often using reagents like potassium permanganate or chromium trioxide.

- Reduction: Involves adding hydrogen or removing oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

- Substitution: Involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include acetyl-CoA for acetylation, hydrazine hydrate for reduction, and oxidizing agents for oxidation. The major products formed include baccatin III, a crucial intermediate in the synthesis of paclitaxel and docetaxel.

Mechanism of Action

The mechanism of action of 10-Deacetyl-7-methyl Baccatin III involves its conversion to paclitaxel (Taxol) and docetaxel (Taxotere), which exert their effects by promoting abnormal polymerization of tubulin and disrupting mitosis . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural variations among 10-Deacetyl-7-methyl Baccatin III and related taxane derivatives primarily involve substitutions at the C-7, C-10, and C-13 positions. Below is a comparative analysis:

Key Observations :

Biological Activity

10-Deacetyl-7-methyl Baccatin III (10-DAB III) is a significant compound derived from the Pacific yew tree (Taxus brevifolia), known for its role as a precursor in the synthesis of paclitaxel, a widely used chemotherapeutic agent. This compound has garnered attention due to its unique structural modifications and notable biological activities, particularly in cancer therapy.

Chemical Structure and Properties

10-DAB III is characterized by its molecular formula C30H38O10 and a molecular weight of approximately 558.62 g/mol. The compound features a taxane skeleton with specific modifications at the C-10 (deacetylation) and C-7 (methylation) positions, which enhance its biological activity compared to its parent compound, baccatin III.

Biological Activity

10-DAB III exhibits significant biological activities, particularly in cancer treatment:

- Mechanism of Action : The primary mechanism through which 10-DAB III exerts its effects is by stabilizing microtubules, thus preventing their depolymerization. This action disrupts normal cell division processes, making it effective against various cancer cell lines, including those from ovarian and breast cancers.

- Cytotoxic Properties : Studies have demonstrated that 10-DAB III possesses cytotoxic properties against several cancer cell lines. Its efficacy can be influenced by structural modifications; for instance, alterations at the C-7 and C-10 positions can enhance or reduce cytotoxicity compared to paclitaxel itself .

Comparative Biological Activity

The following table summarizes the biological activities of 10-DAB III compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Paclitaxel | Acetyl group at C-10 | Potent anti-cancer agent |

| 10-Deacetoxytaxol | Deacetylated form of paclitaxel | Similar cytotoxicity |

| 7-Epi-10-deacetylbaccatin III | Epimeric form at C-7 | Reduced activity compared to paclitaxel |

| 10-Deacetylbaccatin III | Lacks methyl group at C-7 | Less potent than this compound |

Case Studies and Research Findings

Several studies have explored the biological activity of 10-DAB III:

- Animal Studies : In an animal model, 10-DAB III was administered alongside extracts from Taxus species, revealing that the combination resulted in higher concentrations of the compound in blood and various organs compared to administration of pure 10-DAB III alone. This suggests potential synergistic effects when combined with other bioactive compounds present in the plant .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the baccatin structure influence biological activity. For example, studies indicate that specific substitutions can significantly alter binding affinities and efficacy against cancer cell lines.

- In Vitro Studies : In vitro assays have shown that 10-DAB III effectively inhibits the proliferation of various cancer cells, reinforcing its potential as a lead compound for developing new anti-cancer agents .

Q & A

Q. Basic: What analytical methods are recommended for structural characterization of 10-Deacetyl-7-methyl Baccatin III?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . For NMR, analyze 1H, 13C, and 2D spectra (e.g., COSY, HSQC, HMBC) to resolve methyl group positions (e.g., the 7-methyl substituent) and stereochemistry. HRMS can confirm the molecular formula (C30H38O10, MW 558.62) . Additionally, compare retention times and fragmentation patterns with reference standards using reverse-phase HPLC coupled with mass spectrometry .

Q. Advanced: How can stereochemical inconsistencies in synthetic derivatives of this compound be resolved?

Stereochemical discrepancies often arise during derivatization (e.g., acetylation or hydroxylation). To address this:

- Use X-ray crystallography for unambiguous confirmation of stereocenters .

- Apply circular dichroism (CD) spectroscopy to compare optical activity with natural analogs .

- Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization. For example, silylation at the 7-position under inert atmospheres (argon) with pyridine as a base reduces side reactions .

Contradictions in spectral data should be cross-validated with synthetic standards and computational modeling (e.g., DFT calculations) .

Q. Basic: What bioassay models are used to evaluate the cytotoxicity of this compound?

Standard cytotoxicity assays include:

- MTT or XTT assays in human cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Apoptosis detection via flow cytometry (Annexin V/PI staining) .

- ROS generation assays using fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress induction .

Baseline comparisons with taxane analogs (e.g., paclitaxel) are critical to contextualize potency .

Q. Advanced: How can microbial biotransformation optimize the production of this compound derivatives?

- Use Nocardioides luteus or engineered E. coli strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase to hydroxylate or acetylate specific positions .

- Monitor reaction progress via LC-MS/MS with a C18 column (mobile phase: acetonitrile/water gradient) .

- For scale-up, implement open-whole-cell catalytic systems with low-cost acetyl donors (e.g., N-acetyl-d-glucosamine) to improve yield and reduce costs .

Q. Basic: What are the key challenges in isolating this compound from natural sources?

- Low abundance : The compound is typically extracted in trace amounts from Taxus species. Use preparative HPLC with a phenyl-hexyl stationary phase for purification .

- Co-eluting impurities : Employ countercurrent chromatography (CCC) to separate structurally similar analogs (e.g., 10-Deacetylbaccatin III) .

- Validate purity (>95%) via HPLC-UV at 227 nm and confirm absence of endotoxins using Limulus amebocyte lysate assays .

Q. Advanced: How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies of this compound?

- Synthesize deuterated analogs (e.g., this compound-D3, MW 561.64) via acid-catalyzed H/D exchange or enzymatic methods .

- Use LC-HRMS with stable isotope tracing to monitor metabolic stability and tissue distribution in rodent models.

- Compare plasma half-life and clearance rates with non-deuterated analogs to assess isotopic effects .

Q. Basic: What spectroscopic markers distinguish this compound from its isomers?

- NMR : The 7-methyl group appears as a singlet at δ ~1.2 ppm in 1H-NMR. In 13C-NMR, the C7 methyl carbon resonates at ~12–15 ppm .

- IR : A strong carbonyl stretch at ~1740 cm−1 (acetyl groups) and hydroxyl bands at 3400–3500 cm−1 .

- MS/MS : Key fragments include m/z 327 (loss of the side chain) and m/z 509 (deprotonated molecular ion minus CH3CO) .

Q. Advanced: What strategies mitigate oxidative degradation during storage of this compound?

- Store lyophilized samples at -20°C under argon in amber vials to prevent light/oxygen exposure .

- Add antioxidants (e.g., ascorbic acid at 0.1% w/v) to liquid formulations.

- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV quantification of degradation products (e.g., 7-epi isomers) .

Q. Basic: What synthetic routes are reported for this compound?

- Semi-synthesis : Start with 10-Deacetylbaccatin III (plant-derived). Introduce the 7-methyl group via Grignard reaction with methylmagnesium bromide in THF at 0°C .

- Protection/deprotection : Use triethylsilyl (TES) groups to protect hydroxyls during methylation, followed by acidic cleavage (e.g., HCl/MeOH) .

- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Advanced: How do computational methods aid in designing this compound analogs with enhanced bioactivity?

Properties

Molecular Formula |

C30H38O10 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1 |

InChI Key |

IWJSBKNWKLQICP-ARYQKKAUSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.